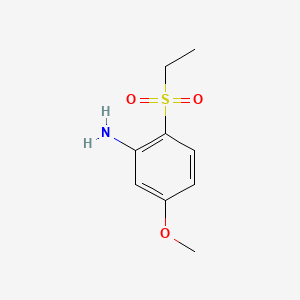

2-Ethylsulphonyl-5-methoxyaniline

Description

Historical Overview of its Discovery and Initial Characterization

In 2022, a group of researchers led by Johnson reported an improved synthetic route for 2-Ethylsulphonyl-5-methoxyaniline. tandfonline.com This new method addressed the scalability and yield issues of the previously reported procedure, particularly for multi-gram scale synthesis. tandfonline.com The improved synthesis starts with the commercially available 4-methoxybenzenethiol (B147237) and proceeds through a four-step sequence involving S-alkylation, oxidation, nitration, and finally, catalytic hydrogenation to yield the desired product. tandfonline.com

Significance as a Versatile Building Block in Organic Synthesis

The trifunctional nature of this compound, possessing an aniline (B41778), a methoxy (B1213986), and an ethylsulfonyl group on a benzene (B151609) ring, makes it an exceptionally versatile building block in organic synthesis. nih.govtandfonline.com Its utility is demonstrated by its role as a starting material for a significant number of compounds with diverse biological activities. nih.govsemanticscholar.org Research indicates that it is a structural fragment in at least 131 biologically active compounds. nih.govsemanticscholar.orgnih.gov The presence of multiple reactive sites allows for a variety of chemical transformations, enabling the construction of complex molecular architectures. nih.govtandfonline.com The development of a reliable and scalable synthesis has further enhanced its accessibility and utility for creating libraries of kinase inhibitors and other biologically relevant molecules. tandfonline.com

Prominence as a Pharmacophoric Scaffold in Contemporary Drug Discovery Research

The true prominence of this compound lies in its role as a key pharmacophoric scaffold in modern drug discovery. nih.govnih.gov A pharmacophore is the essential three-dimensional arrangement of atoms or functional groups of a molecule that is responsible for its biological activity. The structural features of this compound have proven to be crucial for the development of potent inhibitors of various protein kinases, which are important targets in cancer therapy. nih.govnih.govtandfonline.comresearchgate.net

Notably, this scaffold is a critical component of numerous inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key regulator of angiogenesis (the formation of new blood vessels), which is a hallmark of cancer. nih.govnih.gov Several clinically successful anti-cancer drugs that inhibit VEGFR2, such as Nexavar®, Sutent®, and Votrient®, share structural similarities with compounds derived from this compound. nih.govnih.gov For instance, the potent VEGFR2 inhibitor AAZ (N-(5-(ethylsulfonyl)-2-methoxyphenyl)-5-(3-(pyridin-2-yl)phenyl)oxazol-2-amine) incorporates the this compound moiety and exhibits a half-maximal inhibitory concentration (IC50) of 22 nM. nih.govsemanticscholar.org

Beyond VEGFR2, this scaffold is a precursor for inhibitors of a wide range of other protein kinases and enzymes, including Epidermal Growth Factor Receptor (EGFR), Platelet-Derived Growth Factor Receptor (PDGFR), c-kit, Cyclin-Dependent Kinases 2 and 4 (CDK2 and CDK4), and Matrix Metalloproteinases (MMPs) 2, 3, 9, and 13. nih.govsemanticscholar.orgnih.gov Its derivatives have also been explored for their potential as cardiovascular agents, ion-channel blockers, nervous-system blockers, anti-inflammatory agents, antidiabetics, antiosteoporotic agents, and hypolipemic species. nih.govsemanticscholar.orgnih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

80036-86-8 |

|---|---|

Molecular Formula |

C9H13NO3S |

Molecular Weight |

215.27 g/mol |

IUPAC Name |

2-ethylsulfonyl-5-methoxyaniline |

InChI |

InChI=1S/C9H13NO3S/c1-3-14(11,12)9-5-4-7(13-2)6-8(9)10/h4-6H,3,10H2,1-2H3 |

InChI Key |

USJIZJHMBXUTBR-UHFFFAOYSA-N |

SMILES |

CCS(=O)(=O)C1=C(C=C(C=C1)OC)N |

Canonical SMILES |

CCS(=O)(=O)C1=C(C=C(C=C1)OC)N |

Other CAS No. |

80036-86-8 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethylsulphonyl 5 Methoxyaniline

Challenges and Research Gaps in Early Synthetic Approaches to 2-Ethylsulphonyl-5-methoxyaniline

Despite its significance as a building block in the synthesis of various biologically active compounds, a published, detailed synthetic preparation for this compound was notably absent from the scientific literature for a considerable time. nih.govsemanticscholar.orgnih.gov While the compound was commercially available in small quantities at a high cost, and cited in databases like Reaxys and SciFinder as a starting material, the methods for its synthesis were not disclosed. nih.govsemanticscholar.org

An initial, albeit unpublished, synthetic route involved a three-step process starting from 2-amino-4-(ethylsulfonyl)phenol (B1330959): N-acetylation, O-methylation, and subsequent N-acetyl deprotection. nih.gov However, a significant challenge arose when 2-amino-4-(ethylsulfonyl)phenol was discontinued (B1498344) from commercial suppliers, rendering this pathway less accessible. nih.govsemanticscholar.org This created a clear research gap and a need for a reliable and scalable synthetic method for this compound.

Furthermore, a later reported synthesis, while appearing straightforward, presented significant reproducibility issues, particularly on a larger scale. tandfonline.comresearchgate.net Researchers attempting to replicate this procedure on a multi-gram scale encountered substantially lower yields than reported, especially in the ethyl iodide alkylation step, where yields were often below 20%. tandfonline.comresearchgate.netresearchgate.net Attempts to optimize this procedure by modifying solvents or increasing reactant quantities failed to improve the outcomes to the reported levels. tandfonline.comresearchgate.net This highlighted a critical need for a more robust and reproducible synthetic strategy to meet the demands for this versatile molecule in kinase inhibitor library development. tandfonline.comresearchgate.net

Established Synthetic Routes to this compound

Synthesis from 4-Methoxybenzene-1-sulfonyl Chloride

The synthesis commences with the conversion of 4-Methoxybenzene-1-sulfonyl chloride (1) to sodium 4-methoxybenzenesulfinate (2). This is achieved by reacting the sulfonyl chloride with sodium sulfite (B76179) and sodium bicarbonate in a water/tetrahydrofuran mixture. nih.gov The resulting sulfinate is then alkylated with ethyl iodide in methanol (B129727) under reflux to yield 1-(ethylsulfonyl)-4-methoxybenzene (3). nih.govsemanticscholar.org

The subsequent step involves the nitration of the 1-(ethylsulfonyl)-4-methoxybenzene (3) using concentrated nitric acid to introduce a nitro group at the position ortho to the methoxy (B1213986) group, forming 4-(ethylsulfonyl)-1-methoxy-2-nitrobenzene (4). nih.govsemanticscholar.org Finally, the nitro group is reduced to an amino group via catalytic hydrogenation using palladium on carbon (Pd/C) to afford the desired product, this compound (5). nih.gov

Reaction Scheme:

| Step | Reactants | Reagents | Product | Yield |

| 1 | 4-Methoxybenzene-1-sulfonyl chloride | Na2SO3, NaHCO3, H2O/THF | Sodium 4-methoxybenzenesulfinate | 99% nih.gov |

| 2 | Sodium 4-methoxybenzenesulfinate | Ethyl Iodide, Methanol | 1-(Ethylsulfonyl)-4-methoxybenzene | 90% nih.gov |

| 3 | 1-(Ethylsulfonyl)-4-methoxybenzene | conc. HNO3 | 4-(Ethylsulfonyl)-1-methoxy-2-nitrobenzene | 73% nih.gov |

| 4 | 4-(Ethylsulfonyl)-1-methoxy-2-nitrobenzene | 10% Pd/C, H2, Ethanol (B145695) | This compound | 90% nih.gov |

Synthesis from 2-Amino-4-(ethylsulfonyl)phenol

An earlier, less detailed synthetic approach to this compound started from 2-Amino-4-(ethylsulfonyl)phenol. nih.govsemanticscholar.org This method involved a three-step sequence:

N-acetylation: The amino group of 2-Amino-4-(ethylsulfonyl)phenol was first protected by acetylation.

O-methylation: The phenolic hydroxyl group was then methylated.

N-acetyl deprotection: Finally, the acetyl protecting group was removed to yield the target aniline (B41778).

A key drawback of this route was the discontinuation of the starting material, 2-Amino-4-(ethylsulfonyl)phenol, from commercial sources, which limited its practicality. nih.govsemanticscholar.org A synthetic method for 2-amino-4-(ethylsulfonyl) phenol (B47542) has been described starting from 4-ethylsulfonyl-2-nitro-chlorobenzene. google.com This involves a reaction with an alkali to form 4-(ethylsulfonyl)-2-nitro-phenol, followed by reduction to the desired 2-amino-4-(ethylsulfonyl) phenol. google.com

Improved and Optimized Synthetic Strategies for this compound

Strategies for Multi-Gram Scale Preparation and Enhanced Reproducibility

To address the challenges of poor yields and lack of reproducibility in previous methods, particularly on a larger scale, an improved synthetic route was developed. tandfonline.comresearchgate.net This new procedure was designed for multi-gram scale preparation and demonstrated high reliability and good yields. tandfonline.comresearchgate.netresearchgate.net

The optimized synthesis begins with the reaction of commercially available 4-methoxybenzenethiol (B147237) with ethyl iodide and potassium carbonate in acetonitrile (B52724) to produce 1-ethylsulfanyl-4-methoxybenzene. tandfonline.com This sulfide (B99878) is then oxidized to the corresponding sulfone, 1-ethylsulfonyl-4-methoxybenzene, using meta-chloroperoxybenzoic acid (mCPBA). tandfonline.com The subsequent steps mirror the previously established route: nitration with nitric acid to yield 4-(ethylsulfonyl)-1-methoxy-2-nitrobenzene, followed by catalytic hydrogenation to afford the final product, this compound. tandfonline.comresearchgate.net

This revised strategy proved to be robust and reproducible, even when performed by researchers with varying levels of experience. researchgate.net The use of inexpensive and readily available starting materials and reagents further enhances its practicality. researchgate.net

Modifications for Improved Reaction Yields and Purity Profile

The improved synthetic method starting from 4-methoxybenzenethiol offers significant advantages in terms of reaction yields and purity. tandfonline.comresearchgate.net Unlike the previously reported method that suffered from low and inconsistent yields, particularly in the alkylation step, this new route provides consistently good yields for each step. tandfonline.comresearchgate.netresearchgate.net

A key modification is the starting point of the synthesis. By beginning with 4-methoxybenzenethiol and performing the ethylation prior to the oxidation to the sulfone, the problematic alkylation of the sulfinate intermediate is avoided. tandfonline.com This leads to a more efficient and reliable process.

Furthermore, this optimized procedure does not require chromatographic purification. researchgate.net The intermediates and the final product are isolated using simple and scalable techniques like liquid-liquid extraction and filtration. researchgate.net NMR and HPLC analysis have confirmed the excellent purity of the product at each stage, eliminating the need for further purification steps like recrystallization. tandfonline.comresearchgate.net

Improved Synthesis Yields:

| Step | Starting Material | Product | Yield |

| 1 | 4-methoxybenzenethiol | 1-ethylsulfanyl-4-methoxybenzene | 81% researchgate.net |

| 2 | 1-ethylsulfanyl-4-methoxybenzene | 1-ethylsulfonyl-4-methoxybenzene | 87% researchgate.net |

| 3 | 1-ethylsulfonyl-4-methoxybenzene | 4-(ethylsulfonyl)-1-methoxy-2-nitrobenzene | 79% researchgate.net |

| 4 | 4-(ethylsulfonyl)-1-methoxy-2-nitrobenzene | This compound | Not explicitly stated, but part of an overall efficient process |

Atom-Economical and Sustainable Approaches in this compound Synthesis

The principles of green chemistry, particularly atom economy, are crucial in evaluating the sustainability of a synthetic route. numberanalytics.comwordpress.com Atom economy provides a measure of how many atoms from the reactants are incorporated into the final desired product. oeducat.orgscranton.eduyoutube.com A higher atom economy signifies a more efficient process with less waste generation. This section analyzes and compares two prominent synthetic routes to this compound from a green chemistry perspective.

Route 1: Synthesis starting from 4-methoxybenzene-1-sulfonyl chloride

Step 1: Formation of Sodium 4-methoxybenzenesulfinate. 4-methoxybenzene-1-sulfonyl chloride is reacted with sodium sulfite and sodium bicarbonate in a water/THF mixture to yield sodium 4-methoxybenzenesulfinate. chlorinated-solvents.eu

Step 2: Alkylation to form 1-(Ethylsulfonyl)-4-methoxybenzene. The sulfinate is then alkylated with ethyl iodide in methanol. chlorinated-solvents.eu

Step 3: Nitration. The resulting sulfone undergoes nitration using concentrated nitric acid to produce 4-(Ethylsulfonyl)-1-methoxy-2-nitrobenzene. chlorinated-solvents.eu

Step 4: Reduction. The final step involves the reduction of the nitro group using hydrogen gas and a palladium on carbon (Pd/C) catalyst in ethanol to yield the target molecule, this compound. chlorinated-solvents.eunaturvardsverket.se

While this route is effective, it presents several environmental and safety concerns. The use of concentrated nitric acid is hazardous, as it is highly corrosive and can cause severe burns. cleapss.org.ukcloudsds.comgeneseo.edunj.gov The nitration step also has a reported yield of 73%, which is lower than the other steps, and can potentially lead to the formation of undesired by-products. byjus.com

Route 2: Improved Synthesis starting from 4-methoxybenzenethiol

In 2022, an improved synthetic route was developed, also in four steps, starting from 4-methoxybenzenethiol. byjus.com This method was designed to address the poor reproducibility and low yields observed in the alkylation step of the previous route. byjus.com The steps are as follows:

Step 1: S-Alkylation. 4-methoxybenzenethiol is reacted with ethyl iodide and potassium carbonate in acetonitrile to form 1-Ethylsulfanyl-4-methoxybenzene. byjus.com

Step 2: Oxidation. The sulfide is then oxidized to the corresponding sulfone, 1-Ethylsulfonyl-4-methoxybenzene, using meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane (B109758). byjus.com

Step 3: Nitration. Similar to the first route, the sulfone is nitrated with nitric acid to give 4-(Ethylsulfonyl)-1-methoxy-2-nitrobenzene. byjus.com

Step 4: Catalytic Hydrogenation. The final product is obtained through catalytic hydrogenation of the nitro compound using Pd/C. byjus.com

This revised route reported good, reproducible yields for each step. byjus.com However, it also employs hazardous reagents. Dichloromethane, used as a solvent in the oxidation step, is a volatile organic compound (VOC) with potential health risks and environmental concerns. chlorinated-solvents.eunaturvardsverket.sebyjus.comwikipedia.orglabproinc.com Although it is not classified as an ozone-depleting substance, its use is being increasingly restricted. wikipedia.org Furthermore, m-CPBA is a strong oxidizing agent that can be explosive under certain conditions, and its use generates 3-chlorobenzoic acid as a significant byproduct, thus lowering the atom economy. researchgate.nettandfonline.comorganic-chemistry.orglibretexts.org

Comparative Analysis and Sustainable Alternatives

From a sustainability standpoint, both routes have drawbacks related to the use of hazardous reagents and solvents. The nitration and oxidation steps are of particular concern.

Greener Nitration: Traditional nitration methods using concentrated nitric acid are effective but generate significant acid waste. bohrium.comresearchgate.netnih.gov Research into greener nitration methods is ongoing, exploring alternatives such as solid-supported reagents, photochemical methods, and the use of milder nitrating agents to improve safety and reduce environmental impact. bohrium.comresearchgate.netnih.govmjcce.org.mkresearchgate.net

Sustainable Oxidation: The use of m-CPBA for oxidation is not ideal from an atom economy perspective. organic-chemistry.org More sustainable alternatives include using hydrogen peroxide in conjunction with a catalyst or employing Oxone (potassium peroxymonosulfate), which are more environmentally friendly oxidizing agents. catalysis.blog

Catalytic Reduction: Both syntheses utilize catalytic hydrogenation with Pd/C for the final reduction step. This is generally considered a green and efficient method. samaterials.comrsc.orgresearchgate.netnature.commasterorganicchemistry.com Palladium on carbon is a highly active and recyclable catalyst that allows for reactions to occur under mild conditions, reducing energy consumption. samaterials.comrsc.orgnature.com The use of hydrogen gas as a reductant is also highly atom-economical, as the only byproduct is water in many cases. Alternative green reduction methods for nitroarenes include transfer hydrogenation using formic acid or its salts, and the use of earth-abundant metal catalysts like iron. nih.govnih.govresearchgate.netorganic-chemistry.org

Data Tables of Synthetic Methodologies

The following tables provide a summary and comparison of the two synthetic routes for this compound.

Table 1: Comparison of Synthetic Routes for this compound

| Feature | Route 1 | Route 2 |

| Starting Material | 4-methoxybenzene-1-sulfonyl chloride | 4-methoxybenzenethiol |

| Number of Steps | 4 | 4 |

| Overall Yield | 59% chlorinated-solvents.eunaturvardsverket.sewikipedia.org | Good, reproducible yields byjus.com |

| Key Reagents | Sodium sulfite, Ethyl iodide, Nitric acid, Pd/C | Ethyl iodide, m-CPBA, Nitric acid, Pd/C |

| Solvents | Water/THF, Methanol, Ethanol | Acetonitrile, Dichloromethane |

| Sustainability Concerns | Use of concentrated nitric acid cleapss.org.ukcloudsds.comgeneseo.edunj.gov | Use of m-CPBA and dichloromethane chlorinated-solvents.eunaturvardsverket.sebyjus.comwikipedia.orglabproinc.comresearchgate.nettandfonline.comorganic-chemistry.orglibretexts.org |

Table 2: Atom Economy Analysis of Key Steps

| Reaction Step | Reactants | Desired Product | Byproducts | Atom Economy (%) |

| Route 1: Alkylation | Sodium 4-methoxybenzenesulfinate, Ethyl iodide | 1-(Ethylsulfonyl)-4-methoxybenzene | Sodium iodide | 76.9% |

| Route 2: Oxidation | 1-Ethylsulfanyl-4-methoxybenzene, m-CPBA | 1-Ethylsulfonyl-4-methoxybenzene | 3-Chlorobenzoic acid | 56.4% |

| Both Routes: Nitration | 1-Ethylsulfonyl-4-methoxybenzene, Nitric acid | 4-(Ethylsulfonyl)-1-methoxy-2-nitrobenzene | Water | 93.1% |

| Both Routes: Reduction | 4-(Ethylsulfonyl)-1-methoxy-2-nitrobenzene, Hydrogen | This compound | Water | 87.8% |

Note: Atom economy is calculated as (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100. Catalysts are not included in the calculation. wordpress.comoeducat.orgscranton.eduyoutube.com

Advanced Derivatization and Chemical Transformations of 2 Ethylsulphonyl 5 Methoxyaniline

Reactions of the Amine Moiety in 2-Ethylsulphonyl-5-methoxyaniline

The primary aromatic amine group is often the most reactive site for initial derivatization, participating in a variety of bond-forming reactions.

The nucleophilic nature of the primary amine in this compound allows it to readily undergo acylation and alkylation.

Acylation: This reaction involves the treatment of the aniline (B41778) with acylating agents like acyl chlorides or anhydrides in the presence of a base to form the corresponding amide. For instance, N-acetylation was a proposed step in a synthetic route to this compound, highlighting the amine's capacity for this transformation. nih.gov These amide derivatives are often more crystalline and less susceptible to oxidation than the parent aniline.

Alkylation: While direct N-alkylation with alkyl halides can be challenging to control and may lead to over-alkylation, reductive amination provides a more controlled method for introducing alkyl groups. This involves the initial formation of an imine with an aldehyde or ketone, followed by reduction.

Table 1: Representative Acylation and Alkylation Reactions

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Acylation | Acetyl Chloride / Pyridine | N-(2-(Ethylsulfonyl)-5-methoxyphenyl)acetamide |

| Acylation | Benzoyl Chloride / Pyridine | N-(2-(Ethylsulfonyl)-5-methoxyphenyl)benzamide |

As a primary amine, this compound can condense with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.com This reversible reaction is typically catalyzed by acid and involves the elimination of a water molecule. lumenlearning.comyoutube.com The formation of the C=N double bond is a versatile transformation, creating intermediates for further reactions or introducing new functionalities.

The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by a series of proton transfers and finally, the elimination of water to yield the imine. lumenlearning.com The reaction's rate is often optimal under mildly acidic conditions (pH ~5). lumenlearning.com

Table 2: Examples of Imine Formation with this compound

| Carbonyl Reactant | Reaction Condition | Imine Product |

|---|---|---|

| Benzaldehyde | Toluene, cat. p-TsOH, Dean-Stark | (E)-N-Benzylidene-2-(ethylsulfonyl)-5-methoxyaniline |

| Acetone | Methanol (B129727), cat. Acetic Acid | N-(Propan-2-ylidene)-2-(ethylsulfonyl)-5-methoxyaniline |

Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Aromatic Core

The substitution pattern on the aromatic ring of this compound dictates the regioselectivity of further substitution reactions.

Electrophilic Aromatic Substitution (EAS): The benzene (B151609) ring is substituted with two strong electron-donating groups (activating groups), the amine (-NH₂) and the methoxy (B1213986) (-OCH₃), and one strong electron-withdrawing group (deactivating group), the ethylsulfonyl (-SO₂Et). The activating groups direct incoming electrophiles to the ortho and para positions relative to themselves. byjus.com

-NH₂ group: Directs to positions 4 and 6.

-OCH₃ group: Directs to positions 1 and 3.

-SO₂Et group: Directs to positions 1 and 3.

The -NH₂ group is the most powerful activating group, making positions 4 and 6 the most nucleophilic and thus the most likely sites for electrophilic attack. Reactions like halogenation (e.g., with Br₂ in a non-polar solvent) would be expected to yield primarily 4-bromo- and 6-bromo-substituted products. Nitration with nitric and sulfuric acid is more complex, as the strongly acidic medium can protonate the amine to form an anilinium ion (-NH₃⁺), which is a deactivating, meta-directing group. byjus.com This can lead to a mixture of products.

Nucleophilic Aromatic Substitution (SNA_r): A standard S_NAr reaction requires an electron-poor aromatic ring, typically achieved by the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group. wikipedia.orgmasterorganicchemistry.com The aromatic core of this compound is electron-rich due to the powerful donating effects of the amine and methoxy groups. Consequently, it is not predisposed to undergo nucleophilic aromatic substitution under typical conditions. For such a reaction to occur, the amine would likely need to be converted into a potent leaving group, such as a diazonium salt (-N₂⁺).

Transformations Involving the Methoxy Substituent

The methoxy group (-OCH₃) is generally stable, but it can be cleaved to reveal a phenol (B47542). This demethylation is typically achieved under harsh conditions using strong protic acids like hydrobromic acid (HBr) or potent Lewis acids such as boron tribromide (BBr₃). This transformation would convert this compound into 2-amino-4-(ethylsulfonyl)phenol (B1330959), a precursor that has been used in earlier synthetic efforts. nih.gov

Functional Group Interconversions of the Ethylsulfonyl Moiety

The ethylsulfonyl group is a highly oxidized and electron-withdrawing moiety known for its exceptional stability. It is generally resistant to both acidic and basic conditions and is unaffected by many common oxidizing and reducing agents. For example, in the synthesis of this compound, a nitro group on the ring is reduced to an amine using catalytic hydrogenation (Pd/C, H₂), while the ethylsulfonyl group remains intact. nih.govresearchgate.net Reduction of an aryl sulfone to a sulfide (B99878) or removal of the entire group requires very strong reducing agents and forcing conditions that would likely not be compatible with the other functional groups present in the molecule.

Catalytic Approaches to Functionalization and Coupling of this compound

Modern palladium-catalyzed cross-coupling reactions offer powerful tools for the derivatization of anilines. While specific examples involving this compound are not extensively documented, its structure is well-suited for several classes of these reactions.

Buchwald-Hartwig Amination: The aniline can act as the nucleophilic amine component, coupling with aryl halides or triflates to form diarylamines.

Coupling via a Halogenated Intermediate: If the aniline is first halogenated (as described in section 3.2), the resulting halo-aniline becomes a substrate for a variety of cross-coupling reactions. For example, a 4-bromo-2-(ethylsulfonyl)-5-methoxyaniline derivative could undergo:

Suzuki Coupling: Reaction with a boronic acid or ester to form a C-C bond, leading to biaryl structures.

Heck Coupling: Reaction with an alkene to form a new C-C bond at the vinylic position.

Sonogashira Coupling: Reaction with a terminal alkyne to create a C-C bond, yielding an arylethyne derivative.

These catalytic methods dramatically expand the synthetic utility of the this compound scaffold, allowing for the construction of complex molecules that are central to drug discovery programs. tandfonline.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck Reaction Context)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of derivatizing aniline compounds, these reactions are instrumental. For instance, the Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, can be employed to introduce vinyl groups. While direct examples involving this compound in Heck reactions are not extensively detailed in the provided search results, the general methodology is widely applicable to substituted anilines.

A key transformation involving palladium catalysis is the reduction of nitro groups to form anilines. In a documented synthesis of this compound, 4-(Ethylsulfonyl)-1-methoxy-2-nitrobenzene is reduced using 10% Palladium on carbon (Pd/C) under a hydrogen atmosphere to yield the target aniline with high purity. This catalytic hydrogenation is a crucial step in preparing the foundational molecule for further derivatization.

The broader applicability of palladium catalysis is seen in the synthesis of various biaryl scaffolds and other complex molecules. For example, palladium acetate (B1210297) is a common catalyst for Hiyama cross-coupling reactions, which couple organosilanes with organic halides. These types of reactions highlight the potential for using this compound, or a halogenated derivative thereof, in palladium-catalyzed C-C bond-forming reactions to generate more complex structures.

Table 1: Palladium-Catalyzed Reduction

| Reactant | Catalyst | Product | Yield | Reference |

| 4-(Ethylsulfonyl)-1-methoxy-2-nitrobenzene | 10% Pd/C, H₂ | This compound | 89.6% |

Copper-Catalyzed Reactions

Copper-catalyzed reactions have emerged as a versatile and cost-effective alternative to palladium-catalyzed transformations for the synthesis of various organic compounds, including heterocycles. These reactions often proceed under mild conditions and exhibit high functional group tolerance.

While specific examples of copper-catalyzed reactions directly involving this compound are not explicitly detailed in the provided search results, the general utility of copper catalysis in reactions with similar substrates is well-established. Copper catalysts are effective in a variety of transformations, including the synthesis of N-heterocycles, which are prevalent in pharmaceuticals. For instance, copper(II) acetate has been used as a catalyst in the phosphonocarboxylative cyclization of phosphine (B1218219) oxides and propargylic amines.

Furthermore, copper complexes have been shown to catalyze the oxidative coupling of aminophenols, demonstrating their utility in forming C-O and C-N bonds. This suggests the potential for employing copper catalysts to mediate reactions involving the amino and methoxy groups of this compound or its derivatives. The use of copper-based heteropolyacids as solid acid catalysts has also been explored in multicomponent reactions to produce dihydropyrimidinones.

Other Transition Metal-Catalyzed Transformations

Beyond palladium and copper, other transition metals are utilized in catalytic organic synthesis. For example, ruthenium-grafted hydrotalcite has been used as a multifunctional heterogeneous catalyst for the one-pot synthesis of quinoline (B57606) derivatives from (2-aminophenyl)methanol and enolizable ketones. This highlights the potential for using various transition metal catalysts to achieve specific chemical transformations.

The synthesis of this compound itself can involve multiple steps where different reagents are used, though not always catalytic metals in every transformation. For instance, an improved synthesis method starts with 4-methoxybenzenethiol (B147237) and involves S-alkylation with ethyl iodide, followed by oxidation with meta-chloroperoxybenzoic acid (mCPBA), nitration, and finally, a palladium-catalyzed hydrogenation to yield the final product.

Formation of Complex Heterocyclic Derivatives from this compound

The structural framework of this compound serves as a crucial starting point for the construction of various complex heterocyclic systems. These heterocyclic derivatives are of significant interest due to their prevalence in biologically active molecules.

Synthesis of 2-Anilino-5-aryloxazole Scaffolds

A significant application of this compound is in the synthesis of 2-anilino-5-aryloxazole derivatives. These compounds have been identified as potent inhibitors of VEGFR2 kinase, a key target in anti-angiogenic cancer therapy. The synthesis typically involves the condensation of this compound with a suitable 5-aryloxazole precursor.

The 2-methoxy-5-ethylsulfonyl aniline moiety is considered to enhance the potency of these inhibitors. X-ray crystallography studies have shown that the methoxy group can sit in a small hydrophobic pocket of

Structural Elucidation Techniques for 2 Ethylsulphonyl 5 Methoxyaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. It provides granular insights into the chemical environment of magnetically active nuclei, such as protons (¹H) and carbon-13 (¹³C).

¹H NMR spectroscopy for 2-Ethylsulphonyl-5-methoxyaniline reveals characteristic signals corresponding to the distinct types of protons in its structure. tandfonline.comtandfonline.com A study detailing its synthesis reported the acquisition of ¹H NMR spectra on a 300 MHz instrument using deuterated chloroform (B151607) (CDCl₃) as the solvent. tandfonline.com In a typical spectrum, the aromatic protons appear as multiplets in the downfield region, a consequence of their varied electronic environments due to the presence of the electron-donating methoxy (B1213986) group and the electron-withdrawing ethylsulphonyl group. The methoxy group protons typically present as a sharp singlet, while the ethyl group protons exhibit a triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group, arising from spin-spin coupling. The amine (NH₂) protons often appear as a broad singlet.

Interactive Data Table: Representative ¹H NMR Data

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (Ar-H) | 6.5 - 7.5 | Multiplet (m) | - |

| Methoxy (O-CH₃) | ~3.8 | Singlet (s) | - |

| Methylene (SO₂-CH₂) | ~3.1 | Quartet (q) | ~7.4 |

| Methyl (CH₂-CH₃) | ~1.2 | Triplet (t) | ~7.4 |

| Amine (NH₂) | Variable | Broad Singlet (br s) | - |

Note: Chemical shifts and coupling constants are approximate and can vary based on solvent and experimental conditions.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. kpi.ua For this compound, distinct signals are observed for each unique carbon atom. The carbon atoms of the benzene (B151609) ring resonate in the aromatic region (typically 100-160 ppm), with their specific chemical shifts influenced by the attached functional groups. The carbon attached to the methoxy group is shifted downfield, while the carbons ortho and para to the electron-withdrawing sulphonyl group are also deshielded. The carbon atoms of the ethyl group and the methoxy group appear in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| Aromatic (C-NH₂) | ~148 |

| Aromatic (C-OCH₃) | ~158 |

| Aromatic (C-SO₂) | ~135 |

| Aromatic (CH) | 105 - 120 |

| Methoxy (O-CH₃) | ~56 |

| Methylene (SO₂-CH₂) | ~50 |

| Methyl (CH₂-CH₃) | ~7 |

Note: These are predicted values and can differ in experimental spectra.

For complex derivatives of this compound, one-dimensional NMR spectra may not be sufficient for complete structural assignment. In such cases, two-dimensional (2D) NMR techniques are invaluable. science.govsdsu.eduprinceton.edu

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu For instance, it would show a correlation between the methyl and methylene protons of the ethyl group. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which proton is attached to which carbon. sdsu.eduprinceton.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range couplings between protons and carbons (typically over two to three bonds). sdsu.eduprinceton.edu It is crucial for piecing together the molecular framework by connecting different fragments of the molecule. For example, it could show correlations between the aromatic protons and the carbons of the ethylsulphonyl and methoxy groups.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. princeton.eduresearchgate.net This is particularly useful for determining the stereochemistry and conformation of molecules. researchgate.net

These advanced techniques, often used in combination, provide a comprehensive map of the molecular structure, confirming connectivity and spatial relationships within the molecule. science.gov

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. rsc.org The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups.

Interactive Data Table: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amine (N-H) | Symmetric & Asymmetric Stretching | 3300 - 3500 |

| Aromatic (C-H) | Stretching | 3000 - 3100 |

| Alkyl (C-H) | Stretching | 2850 - 2960 |

| Sulphonyl (S=O) | Asymmetric & Symmetric Stretching | 1300 - 1350 and 1140 - 1160 |

| Aryl Ether (C-O) | Asymmetric Stretching | 1200 - 1275 |

| Aryl Ether (C-O) | Symmetric Stretching | 1000 - 1075 |

The presence of sharp, strong bands for the S=O stretches confirms the sulphonyl group, while the characteristic N-H stretches indicate the primary amine. The C-O stretching of the aryl ether and the various C-H stretches further corroborate the structure. semanticscholar.org

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can offer structural clues based on its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) is particularly important as it measures the mass of a molecule with very high accuracy. rsc.org This precision allows for the determination of the exact elemental composition and, consequently, the molecular formula of the compound. For this compound (C₉H₁₃NO₃S), HRMS would provide a measured mass that is extremely close to its calculated monoisotopic mass (215.0616). This level of accuracy helps to distinguish it from other isomers or compounds with the same nominal mass, providing definitive confirmation of its chemical formula. semanticscholar.orgrsc.org

Gas Chromatography-Mass Spectrometry (GC/MS) and Liquid Chromatography-Mass Spectrometry (LC/MS) Approaches

Chromatography coupled with mass spectrometry is a powerful tool for the separation, identification, and quantification of this compound and its derivatives within complex mixtures. The choice between Gas Chromatography-Mass Spectrometry (GC/MS) and Liquid Chromatography-Mass Spectrometry (LC/MS) largely depends on the volatility and thermal stability of the analyte.

Gas Chromatography-Mass Spectrometry (GC/MS) is well-suited for volatile and thermally stable compounds. For the analysis of sulfonamides, derivatization is often necessary to increase their volatility. nih.govnih.gov A common derivatization agent is diazomethane, which methylates the sulfonamide nitrogen. nih.gov The sample is then introduced into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing a unique fragmentation pattern that serves as a molecular fingerprint. mdpi.comepa.gov Selected Ion Monitoring (SIM) mode can be employed to enhance sensitivity and selectivity for specific target analytes. nih.gov

Liquid Chromatography-Mass Spectrometry (LC/MS) is the preferred method for non-volatile, polar, and thermally labile compounds like many sulfonamide derivatives, as it does not require derivatization. nih.govacs.orgacs.org In LC/MS, the sample is dissolved in a suitable solvent and injected into a high-performance liquid chromatograph (HPLC) or ultra-high performance liquid chromatograph (UHPLC). acs.orgrsc.orgrsc.org Separation is achieved based on the differential partitioning of the analytes between the mobile phase and the stationary phase of the LC column. nih.govrsc.org The eluent from the LC column is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for sulfonamides, as it typically produces abundant protonated molecules [M+H]+ with minimal fragmentation. nih.govacs.org

Tandem mass spectrometry (MS/MS) can be utilized for further structural confirmation. nih.gov In this technique, a specific ion (e.g., the protonated molecule) is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This provides detailed structural information and allows for the differentiation of isomeric compounds. nih.gov The use of UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) offers high sensitivity and selectivity, making it suitable for the trace analysis of sulfonamides in various matrices. rsc.orgrsc.org

Below is an interactive data table summarizing typical parameters for LC/MS analysis of sulfonamides:

| Parameter | Typical Conditions for Sulfonamide Analysis |

| Chromatography | Reversed-phase HPLC or UHPLC nih.govrsc.org |

| Column | C18 rsc.orgrsc.org |

| Mobile Phase | Gradient elution with acetonitrile (B52724) and water (often with formic acid) nih.govrsc.org |

| Ionization Source | Electrospray Ionization (ESI), positive ion mode nih.govacs.org |

| MS Detection | Full scan, Selected Ion Monitoring (SIM), or Multiple Reaction Monitoring (MRM) nih.govrsc.org |

| Mass Analyzer | Quadrupole, Ion Trap, or Time-of-Flight (TOF) acs.orgresearchgate.net |

X-ray Crystallography for Solid-State Structural Determination of this compound Derivatives

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. For derivatives of this compound, this method provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. tandfonline.comnih.gov The resulting crystal structure reveals the molecular packing and the network of intermolecular interactions, such as hydrogen bonds, which are crucial for understanding the physical properties of the compound. nih.govacs.org

The process involves growing a single crystal of the compound, which is then irradiated with a beam of X-rays. nih.gov The diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms in the crystal is collected and analyzed to generate a three-dimensional electron density map. From this map, the positions of the individual atoms can be determined with high precision. tandfonline.com

| Technique | Information Obtained | Application to this compound Derivatives |

| X-ray Crystallography | - 3D atomic coordinates- Bond lengths and angles- Molecular conformation- Crystal packing- Intermolecular interactions (e.g., hydrogen bonding) nih.govacs.org | - Unambiguous structural confirmation- Understanding solid-state properties- Elucidating structure-property relationships |

Analysis of Binding Modes in Ligand-Receptor Complexes (e.g., PDB: 1Y6A for AAZ)

The structural fragment of this compound is present in various biologically active molecules, including inhibitors of vascular endothelial growth factor receptor 2 (VEGFR2). researchgate.nettandfonline.comnih.gov X-ray crystallography of ligand-receptor complexes provides invaluable insights into the specific molecular interactions that govern biological activity.

A notable example is the crystal structure of VEGFR2 in complex with the inhibitor AAZ (PDB entry 1Y6A). researchgate.netnih.govnih.govrcsb.org Analysis of this complex reveals that the 5-(ethylsulfonyl)-2-methoxyaniline (B1360015) fragment of AAZ plays a critical role in binding to the active site of the kinase. researchgate.net The ligand binds in the ATP-binding pocket of VEGFR2, and the sulfonamide moiety is involved in key hydrogen bonding interactions with amino acid residues of the protein. researchgate.netnih.govnih.gov Specifically, the sulfonyl group can form hydrogen bonds with the backbone of residues in the hinge region of the kinase domain. researchgate.net

The Protein Data Bank (PDB) is a critical resource, containing numerous examples of sulfonamide-based inhibitors in complex with their protein targets, which collectively enhance our understanding of their structure-activity relationships. researchgate.netnih.govnih.gov

| PDB ID | Ligand | Protein Target | Key Interactions Involving Sulfonamide-like Moiety | Reference |

| 1Y6A | AAZ | VEGFR2 | Hydrogen bonds with hinge region residues (e.g., Cys917). researchgate.netnih.govresearchgate.net | researchgate.netnih.govrcsb.org |

| 1Y6B | AAX | VEGFR2 | Similar binding mode to AAZ, demonstrating the importance of the core scaffold. nih.gov | nih.gov |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur (CHNS) in a sample of an organic compound. velp.comazom.comeltra.com This method provides an empirical formula for the compound, which can be compared with the theoretical composition calculated from its proposed molecular formula. nih.govrsc.org For a newly synthesized batch of this compound or its derivatives, elemental analysis serves as a crucial check of purity and composition. rsc.org

The most common method for elemental analysis is combustion analysis. velp.com A small, accurately weighed amount of the sample is combusted in a high-temperature furnace in the presence of excess oxygen. This process converts the carbon in the sample to carbon dioxide (CO2), hydrogen to water (H2O), nitrogen to nitrogen gas (N2) or its oxides (which are then reduced to N2), and sulfur to sulfur dioxide (SO2). velp.com These combustion products are then separated and quantified using various detection methods, such as thermal conductivity or infrared spectroscopy.

The experimentally determined percentages of C, H, N, and S are then compared to the calculated theoretical values. A close agreement, typically within ±0.4%, is considered strong evidence for the purity and correct elemental composition of the synthesized compound. nih.gov

Theoretical and Computational Investigations of 2 Ethylsulphonyl 5 Methoxyaniline

Quantum Chemical Studies (e.g., Density Functional Theory) on 2-Ethylsulphonyl-5-methoxyaniline

Quantum chemical calculations, especially those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic and structural properties of molecules. Such studies provide insights into a molecule's stability, reactivity, and spectroscopic characteristics. However, a specific and detailed DFT analysis of this compound is not extensively documented in current research literature. The following sections outline the types of investigations that would be crucial to understanding this compound at a quantum mechanical level.

Electronic Structure and Reactivity Descriptors

A comprehensive DFT study on this compound would involve the calculation of its electronic structure and various reactivity descriptors. These descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are instrumental in predicting a molecule's behavior in chemical reactions.

Key reactivity descriptors that would be determined include:

HOMO and LUMO Energies: These frontier orbitals are central to chemical reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A larger gap generally implies higher stability and lower chemical reactivity.

Ionization Potential (I): The energy required to remove an electron from a molecule (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule (approximated as -ELUMO).

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself (χ = (I + A) / 2).

Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution (η = (I - A) / 2), while softness is the reciprocal of hardness (S = 1/η).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment (ω = μ² / 2η, where μ is the chemical potential, -χ).

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

While specific values for this compound are not available, a hypothetical data table based on typical values for similar aromatic compounds is presented below to illustrate the expected outcomes of such a study.

| Descriptor | Symbol | Formula | Hypothetical Value (eV) |

| HOMO Energy | EHOMO | - | -5.80 |

| LUMO Energy | ELUMO | - | -1.20 |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 4.60 |

| Ionization Potential | I | -EHOMO | 5.80 |

| Electron Affinity | A | -ELUMO | 1.20 |

| Electronegativity | χ | (I + A) / 2 | 3.50 |

| Chemical Hardness | η | (I - A) / 2 | 2.30 |

| Chemical Softness | S | 1/η | 0.43 |

| Electrophilicity Index | ω | μ² / 2η | 2.66 |

This table is for illustrative purposes only and does not represent actual calculated data for this compound.

Conformational Landscape Analysis and Preferred Geometries

The presence of flexible ethyl and methoxy (B1213986) groups suggests that this compound can adopt multiple conformations. A conformational landscape analysis would identify the various low-energy conformers and determine their relative stabilities. This is typically achieved by systematically rotating the rotatable bonds and calculating the energy of each resulting structure. The most stable conformer, or the global minimum on the potential energy surface, represents the preferred geometry of the molecule. Understanding the preferred geometry is essential as it dictates the molecule's shape and how it interacts with other molecules, such as biological receptors. To date, no specific conformational analysis studies for this compound have been published.

Molecular Modeling and Simulation of this compound Derivatives

Molecular modeling and simulation are indispensable tools in modern drug discovery, enabling the study of how ligands interact with their biological targets and the prediction of their properties.

Ligand-Protein Interaction Profiling (e.g., with VEGFR2)

The significance of this compound as a pharmacophore is highlighted by its incorporation into potent inhibitors of VEGFR2, a key receptor in angiogenesis. A notable example is the inhibitor N-(5-(ethylsulfonyl)-2-methoxyphenyl)-5-(3-(pyridin-2-yl)phenyl)oxazol-2-amine, which is found in the Protein Data Bank (PDB) complex with VEGFR2 under the accession code 1Y6A . nih.govresearchgate.netresearchgate.netnih.gov

Analysis of the 1Y6A crystal structure reveals that the this compound fragment plays a crucial role in anchoring the inhibitor to the ATP-binding site of VEGFR2. researchgate.net Specifically, the methoxy group's oxygen atom and the amine's nitrogen atom are key interaction points.

A detailed molecular docking and simulation study would further elucidate these interactions. Such a study would typically involve:

Docking simulations: Placing the ligand into the binding site of the protein to predict its binding conformation and affinity.

Molecular dynamics (MD) simulations: Simulating the movement of the protein-ligand complex over time to assess its stability and the dynamics of the interactions.

Based on the analysis of the 1Y6A structure, the following key interactions involving the this compound moiety can be profiled:

| Interacting Residue (VEGFR2) | Atom/Group on Ligand (this compound fragment) | Interaction Type |

| Cys917 | Amine (NH) | Hydrogen Bond |

| Asp921 | Methoxy (OCH3) | Potential for hydrogen bonding or favorable electrostatic interaction |

Prediction of Molecular Properties Relevant to Chemical Reactivity

Computational methods can predict a range of molecular properties that are pertinent to the chemical reactivity of this compound derivatives. These predictions are valuable for understanding their metabolic fate and potential for covalent modifications. Properties that can be computationally predicted include:

pKa: The acidity or basicity of the aniline (B41778) nitrogen and other functional groups.

LogP/LogD: The lipophilicity of the molecule, which influences its solubility and membrane permeability.

Sites of Metabolism: Prediction of which atoms are most susceptible to metabolic reactions (e.g., oxidation by cytochrome P450 enzymes). This is often done by calculating the activation energies for hydrogen abstraction or addition reactions at different positions on the molecule.

Covalent Reactivity: Assessing the potential for the molecule or its metabolites to form covalent bonds with biological macromolecules, which can be a source of toxicity.

Computational Approaches to Reaction Mechanism Elucidation Involving this compound

Computational chemistry provides powerful methodologies to investigate the mechanisms of chemical reactions, including identifying transition states and calculating reaction energy profiles. For reactions involving this compound, such as its synthesis or its derivatization, computational studies could:

Elucidate reaction pathways: Determine the step-by-step process of bond breaking and formation.

Identify intermediates and transition states: Characterize the structures and energies of all species along the reaction coordinate.

Calculate activation energies: Predict the feasibility and rate of a reaction.

Explain regioselectivity and stereoselectivity: Understand why a reaction yields a particular product isomer.

For instance, in the synthesis of VEGFR2 inhibitors, this compound is often acylated or undergoes other coupling reactions. A computational study could model these reactions to understand the influence of the ethylsulphonyl and methoxy substituents on the reactivity of the aniline nitrogen. Despite the importance of such reactions, detailed computational studies elucidating their mechanisms involving this specific compound have not been reported in the scientific literature. Studies on similar anilines and sulfonyl-containing compounds suggest that such investigations would be highly valuable for optimizing reaction conditions and exploring novel synthetic routes. wur.nlacs.orgmdpi.comnih.gov

In Silico Design and Virtual Screening of Novel Analogues

The process of discovering new drug candidates is often lengthy and resource-intensive. Modern computational techniques, however, offer a more streamlined and rational approach to drug design. In silico methods, which encompass a range of computer-based simulations and modeling, play a pivotal role in the design and virtual screening of novel analogues of promising scaffolds like this compound. nih.govnih.gov These computational strategies allow for the exploration of vast chemical spaces to identify molecules with a high probability of exhibiting desired biological activity. nih.gov

The this compound moiety is a well-established pharmacophore, particularly for inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. beilstein-journals.orgbeilstein-journals.org Its importance is underscored by its presence in the potent VEGFR-2 inhibitor, N-(5-(ethylsulfonyl)-2-methoxyphenyl)-5-(3-(pyridin-2-yl)phenyl)oxazol-2-amine (AAZ), whose binding mode within the VEGFR-2 active site has been elucidated through X-ray crystallography (PDB ID: 1Y6A). beilstein-journals.orgnih.gov This structural information is invaluable for the rational design of new analogues.

The core principle behind designing novel analogues is to systematically modify the parent structure to enhance properties such as potency, selectivity, and pharmacokinetic profile. mdpi.com For the this compound scaffold, computational design efforts would typically focus on several key areas:

Exploration of the Adenine-Binding Pocket: The primary aim is often to design modifications that optimize interactions with the ATP-binding site of the target kinase. mdpi.commdpi.com

Enhancement of Hydrogen Bonding and Hydrophobic Interactions: The existing interactions of the parent scaffold can be strengthened, and new interactions can be introduced by adding or modifying functional groups. beilstein-journals.orgmdpi.com

Modulation of Physicochemical Properties: Changes to the molecular structure can be made to improve properties like solubility and cell permeability, which are crucial for drug efficacy. mdpi.com

A typical virtual screening campaign to identify novel analogues of this compound would involve a multi-step computational workflow. This process begins with the generation of a virtual library of candidate molecules and culminates in the selection of a small number of promising compounds for experimental validation.

Library Generation: A virtual library of analogues would be created by computationally adding a variety of substituents and functional groups to the this compound core. This can be achieved through techniques like combinatorial library enumeration or by sourcing compounds from large chemical databases.

Pharmacophore-Based Screening: A pharmacophore model can be developed based on the known binding mode of ligands containing the 2-Ethylsulfonyl-5-methoxyaniline scaffold, such as the ligand in the 1Y6A crystal structure. beilstein-journals.orgnih.gov This model defines the essential three-dimensional arrangement of chemical features required for biological activity. The virtual library is then filtered to select only those molecules that match the pharmacophore model. frontiersin.org

Molecular Docking: The hits from the pharmacophore screening are then subjected to molecular docking simulations. nih.gov In this step, the three-dimensional structures of the candidate molecules are computationally placed into the binding site of the target protein (e.g., VEGFR-2). A scoring function is used to estimate the binding affinity of each molecule, allowing for the ranking of the compounds. nih.gov

ADMET Prediction: The top-ranked compounds from molecular docking are further evaluated for their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties using in silico models. nih.gov This step helps to filter out compounds that are likely to have poor pharmacokinetic profiles or toxic effects.

The output of a virtual screening campaign is typically a ranked list of compounds with their predicted binding affinities and other relevant properties. The following table provides a hypothetical example of the type of data that would be generated for a set of novel analogues of this compound targeting VEGFR-2.

| Analogue ID | Molecular Modification | Docking Score (kcal/mol) | Predicted IC50 (nM) | Lipinski's Rule of 5 Violations |

| ANA-001 | Addition of a pyrazole (B372694) ring | -10.5 | 15 | 0 |

| ANA-002 | Replacement of methoxy with ethoxy | -9.8 | 32 | 0 |

| ANA-003 | Introduction of a hydroxyl group | -11.2 | 8 | 0 |

| ANA-004 | Addition of a morpholine (B109124) group | -9.5 | 45 | 0 |

| ANA-005 | Replacement of ethylsulfonyl with trifluoromethylsulfonyl | -10.9 | 12 | 0 |

This table is for illustrative purposes only and does not represent actual experimental data.

Beyond virtual screening, more sophisticated computational methods can be employed to gain a deeper understanding of the structure-activity relationships (SAR) of this compound analogues.

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR): This method develops a mathematical model that correlates the 3D properties of a series of molecules with their biological activity. nih.govnih.govchemrevlett.com The resulting models can be used to predict the activity of newly designed compounds and to visualize the regions of the molecule where modifications are likely to improve potency.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time. mdpi.comfrontiersin.org This provides insights into the stability of the binding mode and the key interactions that contribute to the binding affinity.

The integration of these computational techniques provides a powerful platform for the rational design and discovery of novel therapeutic agents based on the this compound scaffold. By leveraging the available structural and activity data, researchers can efficiently navigate the vast chemical space to identify promising new drug candidates with enhanced efficacy and safety profiles.

The Chemical Scaffold this compound: A Cornerstone in Medicinal Chemistry Research

The compound this compound serves as a pivotal molecular framework in the discovery and development of targeted therapeutic agents. Its unique structural characteristics make it an exceptionally versatile building block for synthesizing a multitude of biologically active compounds, particularly those aimed at inhibiting protein kinases. This article explores the specific applications of this chemical moiety in medicinal chemistry, focusing on its role in the design of various enzyme inhibitors and its contribution to the advancement of pharmacophoric ligands.

Future Research Directions and Emerging Trends for 2 Ethylsulphonyl 5 Methoxyaniline

Development of Novel and Highly Efficient Synthetic Routes

Recent research has focused on creating more reliable and efficient synthetic pathways. One improved method starts with the more readily available 4-methoxybenzenethiol (B147237), proceeding through a four-step sequence involving S-alkylation, oxidation to the sulfone, nitration, and finally reduction to the desired aniline (B41778). tandfonline.com This newer route has demonstrated better reproducibility and is more practical for multi-gram scale synthesis, avoiding the need for chromatographic purification of intermediates. researchgate.net

Future research will likely continue to seek even more streamlined and cost-effective synthetic methods. Key areas of development may include:

Catalytic Methods: Exploring novel catalytic systems to reduce the number of steps and improve atom economy.

Flow Chemistry: Implementing continuous flow synthesis, which can offer enhanced safety, scalability, and efficiency over traditional batch processing. purdue.edu

Green Chemistry Approaches: Utilizing more environmentally benign reagents and solvents to minimize the environmental impact of the synthesis.

| Starting Material | Key Steps | Reported Overall Yield | Reference |

|---|---|---|---|

| 4-methoxybenzene-1-sulfonyl chloride | Reduction to sulfinate, Alkylation, Nitration, Reduction | 59% | nih.gov |

| 4-methoxybenzenethiol | S-alkylation, Oxidation, Nitration, Catalytic Hydrogenation | Good, reproducible yields | researchgate.nettandfonline.com |

Discovery of Underexplored Chemical Transformations and Functionalizations

Currently, this compound is almost exclusively used as a starting material or reactant in the synthesis of complex molecules. nih.gov Its primary application is as a pharmacophoric fragment for protein kinase inhibitors, including those targeting VEGFR2, EGFR, PDGFR, and CDKs. nih.govsemanticscholar.org The development of N-(5-(ethylsulfonyl)-2-methoxyphenyl)-5-phenyloxazol-2-amines, for example, has led to potent antiangiogenic agents. nih.gov

However, the full chemical potential of this aniline derivative remains largely untapped. Future research should focus on exploring novel chemical transformations and functionalizations beyond its current applications. This could involve:

Diversification of the Core Structure: Investigating reactions that modify the existing functional groups (amine, ether, and sulfone) to create a wider range of analogues.

C-H Activation: Utilizing modern synthetic methods like C-H bond activation to introduce new substituents onto the aromatic ring, providing rapid access to novel derivatives.

Multicomponent Reactions: Employing this aniline in one-pot, multicomponent reactions to build molecular complexity efficiently.

Synthesis of Other Heterocycles: Using it as a precursor for the synthesis of different classes of heterocyclic compounds, expanding its utility beyond kinase inhibitors.

| Target Class | Specific Examples | Reference |

|---|---|---|

| Tyrosine Kinase Inhibitors | VEGFR2, EGFR, PDGFR, c-Kit, EphB4, ErbB-2 | nih.govnih.gov |

| Serine/Threonine Kinase Inhibitors | CDK2, CDK4, Polo-like kinase 1, CLK1 | tandfonline.comnih.gov |

| Other Enzymes | MMPs 2, 3, 9, 13, Glycogen phosphorylase, IMP dehydrogenase | nih.govnih.gov |

| Other Biological Activities | Antimalarials, Muscarinic M1 agonists, Topoisomerase inhibitors | tandfonline.com |

Application of Advanced Spectroscopic and Analytical Characterization Methodologies

While the synthesis of this compound has been described, a comprehensive characterization using the full suite of modern analytical techniques is an area for further development. nih.gov Early reports mentioned basic spectral data like IR and 1H NMR. nih.govsemanticscholar.org More recent work has included HPLC for purity assessment. researchgate.net

A more profound understanding of the compound's physicochemical properties can be achieved through the application of advanced methodologies. Future work should include:

2D NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC to unambiguously assign all proton and carbon signals.

X-ray Crystallography: To determine the precise three-dimensional structure and packing of the molecule in the solid state.

Advanced Mass Spectrometry: Techniques like high-resolution mass spectrometry (HRMS) for exact mass determination and tandem mass spectrometry (MS/MS) for fragmentation analysis, which can be crucial for metabolite identification in later-stage drug development.

Thermal Analysis: Using techniques like DSC and TGA to understand its thermal stability and phase behavior.

Computational Design and Targeted Synthesis of Next-Generation Analogues

The structure of this compound is a key pharmacophoric element in potent inhibitors, such as the VEGFR2 inhibitor with an IC50 of 22 nM. nih.gov Computational tools have already been used to analyze the interaction of its derivatives with their biological targets. semanticscholar.org

The future in this area lies in the proactive use of computational chemistry for the de novo design of next-generation analogues. This involves:

Structure-Based Drug Design (SBDD): Using the crystal structures of target proteins to design novel analogues of this compound with optimized binding interactions.

Ligand-Based Drug Design (LBDD): Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of new analogues based on their physicochemical properties.

In Silico ADMET Prediction: Employing computational models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of virtual compounds, allowing for the prioritization of candidates with favorable drug-like properties before their synthesis.

Integration into High-Throughput Synthesis and Combinatorial Chemistry Libraries for Drug Discovery Lead Generation

The utility of this compound as a "key building block for a kinase inhibitor library" highlights its potential in modern drug discovery workflows. researchgate.net High-throughput experimentation (HTE) and combinatorial chemistry are powerful tools for rapidly generating and screening large numbers of compounds to identify promising drug leads. purdue.edudigitellinc.com

Future efforts should focus on seamlessly integrating this compound and its derivatives into these platforms. This requires:

Development of Robust Reaction Protocols: Optimizing reactions involving this compound to be compatible with automated, high-throughput synthesis platforms.

Creation of Diverse Building Block Sets: Synthesizing a variety of functionalized analogues of this compound that can be readily incorporated into combinatorial libraries.

Miniaturization and Automation: Adapting synthetic procedures to the microplate format used in HTE, enabling the rapid exploration of a wide range of reaction conditions and the creation of large compound libraries with minimal material consumption. purdue.edu

By focusing on these emerging research directions, the scientific community can unlock the full potential of this compound, paving the way for the discovery of new and improved therapeutic agents.

Q & A

Q. What are the optimized synthetic routes for 2-ethylsulfonyl-5-methoxyaniline, and how do they address stability challenges during synthesis?

- Methodological Answer : Two primary routes are documented. The first route, starting from 2-amino-4-(ethylsulfonyl)phenol, involves N-acetylation, O-methylation, and N-acetyl deprotection. However, this method was discontinued due to instability of the free amine intermediate . The second route uses commercially available 4-methoxybenzene-1-sulfonyl chloride (1) as the starting material, proceeding through sulfonylation, ethylation, nitration, and reduction steps. This four-step process achieves a 59% overall yield without requiring chromatography, ensuring higher purity and scalability .

Q. How can researchers characterize 2-ethylsulfonyl-5-methoxyaniline given limited physicochemical data in literature?

- Methodological Answer : Cross-reference spectral data from SciFinder and Reaxys (CAS [5339-62-8]) and validate using experimental techniques:

- 1H NMR (CDCl₃) : Peaks at δ 7.85 (d, J = 8.8 Hz, 1H), 6.60 (dd, J = 8.8, 2.8 Hz, 1H), and 6.50 (d, J = 2.8 Hz, 1H) confirm the aromatic structure.

- IR : Absorbance at 3450 cm⁻¹ (N–H stretch) and 1320 cm⁻¹ (S=O stretch) .

- Melting Point : Compare experimental values (e.g., 112–114°C) with sparse literature reports .

Advanced Research Questions

Q. What experimental design challenges arise when studying 2-ethylsulfonyl-5-methoxyaniline’s role in VEGFR2 inhibition, and how can they be mitigated?

- Methodological Answer : Key challenges include:

- Selectivity : The compound’s sulfonyl and methoxy groups interact with multiple kinase domains (e.g., EGFR, PDGFR). Use in silico docking (e.g., AutoDock Vina) to prioritize VEGFR2-specific binding conformations .

- Bioassay Sensitivity : Optimize enzyme-linked immunosorbent assays (ELISAs) with negative controls (e.g., kinase-dead mutants) to reduce off-target effects .

- Synergy Testing : Pair with chemotherapy agents (e.g., doxorubicin) in in vivo models to evaluate antiangiogenic synergy, as seen in FDA-approved drugs like Nexavar® .

Q. How can researchers resolve contradictions in reported synthetic yields and purity across different methodologies?

- Methodological Answer :

- Yield Discrepancies : Compare reaction conditions (e.g., solvent polarity, temperature). The second synthetic route avoids chromatographic purification, reducing yield loss (59% vs. lower yields in acetylation-dependent routes) .

- Purity Validation : Use HPLC with a C18 column (UV detection at 254 nm) to quantify residual intermediates. The ethylation step (Na₂CO₃/EtI in acetone) is critical for minimizing byproducts .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of 2-ethylsulfonyl-5-methoxyaniline derivatives in multitarget kinase inhibition?

- Methodological Answer :

- Pharmacophore Modeling : Map the sulfonyl group as a hydrogen bond acceptor and the methoxy group as a hydrophobic moiety using software like Schrödinger’s Phase .

- SAR Libraries : Synthesize analogs with modified substituents (e.g., replacing ethylsulfonyl with methylsulfonyl) and test against kinase panels (e.g., Eurofins KinaseProfiler™).

- Data Integration : Use cheminformatics tools (e.g., KNIME) to correlate IC₅₀ values with electronic parameters (Hammett σ constants) .

Data Gaps and Literature Challenges

Q. Why is there a lack of published data on 2-ethylsulfonyl-5-methoxyaniline’s stability under physiological conditions, and how can this be addressed?

- Methodological Answer :

- Historical Oversight : Prior studies focused on synthetic utility rather than stability. Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring to identify degradation products (e.g., sulfonic acid derivatives) .

- pH-Dependent Studies : Measure solubility and half-life in buffers (pH 1–10) to guide formulation for in vivo assays .

Q. How can researchers leverage incomplete Reaxys/SciFinder data to design novel derivatives of 2-ethylsulfonyl-5-methoxyaniline?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.